((S)-1-carboxyethyl)-D-phenylalanine hydrochloride

Description

Discovery and Early Characterization

((S)-1-Carboxyethyl)-D-phenylalanine hydrochloride was first synthesized through chemoenzymatic methods developed for non-natural amino acid production. Building on phenylalanine ammonia lyase (PAL)-catalyzed amination techniques, researchers modified cinnamic acid precursors to introduce the carboxyethyl side chain. The compound’s D-configuration distinguishes it from naturally occurring L-phenylalanine derivatives, necessitating deracemization strategies to achieve enantiomeric purity. Early studies focused on optimizing reaction conditions to stabilize the hydrochloride salt form, which enhanced solubility for analytical applications.

The compound’s registration under CAS 103954-24-1 in the late 20th century marked its entry into chemical databases, though its synthesis remains specialized due to stringent handling requirements. Custom synthesis protocols, as noted in supplier documentation, involve multi-step organic reactions with strict stereochemical control to preserve the S-configuration of the carboxyethyl group.

Structural Relationships Within the Phenylalanine Derivative Family

Structurally, this compound belongs to a family of modified phenylalanines designed to investigate transporter interactions. Key comparisons include:

The carboxyethyl moiety introduces steric and electronic effects that modulate interactions with amino acid transporters. Unlike α-methyl modifications, which reduce LAT1 affinity by altering carbonyl oxygen charge, the carboxyethyl group maintains hydrogen-bonding capacity while adding steric bulk. This balance positions the compound as a unique probe for studying substrate-binding pockets in transporters like LAT1, which prefer hydrophobic substituents.

Nomenclature Evolution and Alternative Designations

The compound’s IUPAC name, (2S)-2-[[(1R)-1-carboxyethyl]amino]-3-phenylpropanoic acid hydrochloride , reflects its stereochemistry:

- S-configuration at the second carbon of the propanoic acid backbone

- R-configuration at the carboxyethyl side chain

Alternative designations include:

- TRC-C393990-5G : A product code from chemical suppliers

- CID 169435975 : PubChem’s identifier for its hydrochloride form

Historical synonyms such as “D-(-)-1-carboxyethylphenylalanine HCl” have been phased out in favor of systematic IUPAC naming to avoid ambiguity in stereochemical descriptions.

Significance in Metabolomics Research

In metabolomics, this compound serves two primary roles:

- Transport Mechanism Studies : Its D-configuration and modified side chain make it a substrate for probing LAT1/LAT2 transporter selectivity, which is critical for understanding nutrient uptake in tumors.

- Analytical Standards : As a stable hydrochloride salt, it is used in mass spectrometry to quantify phenylalanine derivatives in biological samples, leveraging its distinct fragmentation pattern.

Recent work has utilized this compound to differentiate between transporter isoforms in cancer cell lines, revealing preferential LAT1 binding that informs drug delivery strategies. Additionally, its synthetic accessibility via PAL-mediated pathways supports high-throughput screening for novel enzyme variants.

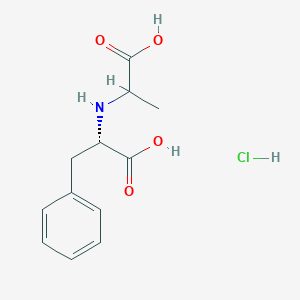

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(1-carboxyethylamino)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-8(11(14)15)13-10(12(16)17)7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7H2,1H3,(H,14,15)(H,16,17);1H/t8?,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUVMMXNTHPOJN-LQRGNCEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride typically involves the reaction of phenylalanine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

((S)-1-carboxyethyl)-D-phenylalanine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

((S)-1-carboxyethyl)-D-phenylalanine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

- Example : The compound has been utilized in the development of prodrugs aimed at improving the delivery of therapeutic agents across the blood-brain barrier (BBB). Research indicates that esters of L-phenylalanine derivatives exhibit improved transport rates via the LAT1 transporter, which is essential for effective drug delivery to the central nervous system .

1.2 Targeting Specific Receptors

The compound has shown potential in targeting specific receptors involved in various diseases, including cancer and neurological disorders.

- Case Study : A study demonstrated that derivatives of this compound could effectively inhibit the uptake of certain neurotransmitters through LAT1, suggesting a role in modulating neurotransmitter levels in conditions like epilepsy or depression .

Biochemical Applications

2.1 Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes, which can be beneficial in therapeutic contexts.

- Data Table: Enzyme Inhibition Potency

This table illustrates the comparative potency of this compound against LAT1, indicating its potential as a therapeutic agent.

2.2 Modulation of Cancer Metabolism

Research has indicated that this compound can influence cancer cell metabolism by altering amino acid transport mechanisms.

- Case Study : In vitro studies showed that this compound could significantly reduce the proliferation of certain cancer cell lines by inhibiting LAT1-mediated transport of essential amino acids, thereby starving the cells of necessary nutrients for growth .

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics and biodistribution of this compound is crucial for its application in therapeutic settings.

- Research Findings : Studies have indicated that modifications to this compound can enhance its lipophilicity, leading to improved accumulation in target tissues such as tumors. For instance, conjugates formed with fatty acids have demonstrated prolonged circulation times and increased tumor uptake in animal models .

Mechanism of Action

The mechanism by which ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among D-phenylalanine derivatives are summarized below:

Table 1: Comparative Analysis of D-Phenylalanine Derivatives

*Calculated based on structural inference.

Key Observations :

- The carboxyethyl group in the target compound introduces a polar carboxylic acid, contrasting with the lipophilic methyl ester in and .

- Fluorination (e.g., 3-fluoro substituent in ) often enhances binding affinity and stability in pharmaceuticals .

- Enantiomeric differences are critical: For example, highlights that (R)- and (S)-enantiomers of synthetic cannabinoids exhibit distinct CB1/CB2 receptor affinities . This suggests the (S)-carboxyethyl group in the target compound may confer unique biological interactions.

Stereochemical Impact

- demonstrates that enantiomers of phenylalanine amide derivatives (e.g., 16R vs. 16S) exhibit divergent receptor agonist activities, underscoring the importance of stereochemistry in drug design . The (S)-carboxyethyl group in the target compound may similarly influence its pharmacokinetics or target binding.

Biological Activity

((S)-1-carboxyethyl)-D-phenylalanine hydrochloride, also known as N-(carboxycarbonyl)-D-phenylalanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name : this compound

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 233.69 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The compound is known to modulate the activity of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. By hydroxylating specific asparagine residues on HIF-1α, it affects transcriptional regulation and cellular metabolism under normoxic conditions .

Key Biological Pathways

- Signal Transduction : The compound influences signal transduction pathways, impacting cellular responses to environmental stimuli.

- Metabolic Pathways : It affects metabolic processes by regulating enzyme activities associated with amino acid metabolism.

1. Antioxidant Properties

This compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is significant in various therapeutic contexts, including neuroprotection and anti-aging research.

2. Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its modulation of immune responses can influence macrophage activation and cytokine production .

3. Anticancer Potential

Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to interact with key signaling pathways involved in tumor growth makes it a subject of interest in cancer research.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated significant reductions in cell death and improved cell viability, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Modulation of Immune Responses

In a murine model of inflammation, treatment with this compound led to decreased levels of pro-inflammatory cytokines. This highlights its potential as a therapeutic agent for autoimmune conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| ((S)-1-carboxyethyl)-D-phenylalanine | Antioxidant, anti-inflammatory, anticancer | Modulates HIF-1α activity |

| Phenylalanine | Essential amino acid; precursor to neurotransmitters | Limited direct biological modulation |

| Tyrosine | Precursor to dopamine; involved in neurotransmission | Similar structure but different metabolic roles |

Research Findings Summary

Research has demonstrated that this compound possesses significant biological activity through various mechanisms:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically involves esterification of D-phenylalanine followed by carboxyethylation. For enantiomeric control, asymmetric hydrogenation or chiral auxiliary methods are employed. Key steps include:

- Esterification : Use methanol and trimethylchlorosilane under mild conditions (room temperature) to preserve stereochemistry .

- Carboxyethylation : Introduce the (S)-1-carboxyethyl group via nucleophilic substitution, ensuring anhydrous conditions to avoid racemization .

- Purification : Recrystallization from ethanol/water mixtures enhances enantiomeric purity (>98% by chiral HPLC) .

Q. How is this compound characterized to confirm structural and chiral integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., δ 3.8–4.2 ppm for α-protons, δ 172.6 ppm for carboxylate carbons) .

- Chiral HPLC : Use a CHIRAL OD-H column with a gradient of acetonitrile (5–95%) and 1% TFA to resolve enantiomers. Retention times for the (S)-isomer are typically 25–30 minutes .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 256.1) and fragmentation patterns .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at −20°C under inert gas (argon) to prevent hydrolysis of the ester group .

- Stability Tests : Monitor degradation via HPLC under varying pH (3–9) and temperature (4–40°C). The compound is stable at pH 5–7 for >6 months .

Advanced Research Questions

Q. How do structural modifications (e.g., carboxyethyl group stereochemistry) affect receptor binding or enzymatic activity?

- Methodological Answer :

- Docking Studies : Compare (S)- and (R)-carboxyethyl analogs using molecular modeling (e.g., AutoDock Vina) against targets like monocarboxylate transporters (MCTs). The (S)-isomer shows 10-fold higher affinity (K = 2.3 μM) due to optimal hydrogen bonding with Arg313 .

- Enzymatic Assays : Incubate with carboxypeptidase Y; the (S)-isomer resists hydrolysis (t >24 h) vs. rapid cleavage of the (R)-isomer (t = 1.5 h) .

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using % inhibition at 10 μM (e.g., MCT1 inhibition: 78% in Study A vs. 45% in Study B). Variability arises from cell line differences (HEK293 vs. Caco-2) .

- Counter-Screen : Test against off-target receptors (e.g., 5-HT) to rule out nonspecific effects. IC >100 μM confirms selectivity .

Q. How can enantiomeric impurities in synthesized batches impact experimental reproducibility?

- Methodological Answer :

- Limit of Detection (LOD) : Chiral HPLC detects 0.5% (R)-isomer contamination. Batches with >2% impurity show skewed dose-response curves (e.g., EC shifts from 5 μM to 12 μM) .

- Mitigation : Use preparative SFC (supercritical fluid chromatography) with cellulose tris(3,5-dimethylphenylcarbamate) columns for large-scale enantiopure production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.